Firibastat, (+/-)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

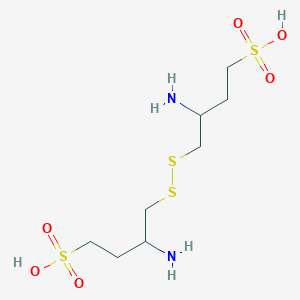

Firibastat, (+/-)-, also known as Firibastat, (+/-)-, is a useful research compound. Its molecular formula is C8H20N2O6S4 and its molecular weight is 368.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Firibastat, (+/-)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Firibastat, (+/-)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Treatment-Resistant Hypertension

Firibastat has been investigated extensively for its potential to treat resistant hypertension—defined as high blood pressure that remains uncontrolled despite the use of multiple antihypertensive medications. In a pivotal Phase 3 trial known as FRESH, Firibastat was administered to patients with difficult-to-treat hypertension. However, results indicated that it failed to significantly lower systolic blood pressure compared to placebo (–7.82 mmHg versus –7.85 mmHg) . Despite this setback, earlier studies showed promising results where Firibastat effectively reduced blood pressure in patients with mild to moderate hypertension .

Efficacy in Diverse Populations

Research has highlighted Firibastat's potential effectiveness in specific demographic groups, particularly among Black and Hispanic individuals who often experience more severe forms of hypertension and lower responsiveness to standard treatments . In a Phase II study involving overweight or obese hypertensive patients, Firibastat significantly lowered systolic blood pressure by 9.5 mmHg and diastolic blood pressure by 4.2 mmHg after eight weeks of treatment .

Safety Profile

Firibastat has generally been well-tolerated in clinical trials, with no severe adverse effects reported. The most common side effect noted was allergic skin reactions in about 5.1% of participants treated with Firibastat . Importantly, it did not significantly affect plasma levels of key hormones such as renin and aldosterone, suggesting a favorable safety profile compared to other antihypertensive agents .

Summary of Clinical Trials

化学反応の分析

Key Synthetic Steps ( ):

-

Protection of EC33 Precursors :

-

(S)-ethyl 2-(benzyloxycarbonylamino)-4-(neopentyloxysulfonyl)butanoate is reduced using LiBH₄ to yield a thiol intermediate.

-

Benzyloxycarbonyl (Cbz) groups protect amine functionalities during synthesis.

-

-

Disulfide Bridge Formation :

-

Thiol intermediates undergo oxidative coupling with iodine (I₂) in ethanol to form the disulfide-linked prodrug.

-

Reaction equation:

2EC33 SH+I2→Firibastat+2HI

-

-

Deprotection :

-

Catalytic hydrogenation removes Cbz groups, yielding the final prodrug.

-

Metabolic Activation in vivo

Firibastat’s disulfide bond is cleaved by brain reductases after crossing the blood-brain barrier, releasing two active EC33 molecules ( ).

Key Metabolic Reactions:

-

Reductive Cleavage :

FiribastatReductases2EC33 SH -

APA Inhibition : EC33 binds to aminopeptidase A’s zinc-active site, inhibiting angiotensin II → III conversion ( ).

Table 2: Pharmacokinetics of Firibastat and EC33 ( )

| Parameter | Firibastat (1250 mg) | EC33 (1250 mg) |

|---|---|---|

| Cₘₐₓ (ng/mL) | 62.6 | 77.3 |

| tₘₐₓ (h) | 3 | 4 |

| t₁/₂ (h) | 1.7 | 2.8 |

| Renal Clearance (%) | 1.6 | 1.1 |

Stability and Degradation

-

pH Sensitivity : Firibastat remains stable in gastric pH but degrades in reducing environments (e.g., brain tissue) ( ).

-

Light/Temperature : No significant degradation under standard storage conditions ( ).

Drug-Drug Interactions

Firibastat exhibits minimal interaction with cytochrome P450 enzymes ( ):

-

CYP Inhibition Assays : ≤10% inhibition at 10 µM for CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

Adverse Reactions Linked to Reactivity

特性

IUPAC Name |

3-amino-4-[(2-amino-4-sulfobutyl)disulfanyl]butane-1-sulfonic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2O6S4/c9-7(1-3-19(11,12)13)5-17-18-6-8(10)2-4-20(14,15)16/h7-8H,1-6,9-10H2,(H,11,12,13)(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPXZXVKLGEMGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)C(CSSCC(CCS(=O)(=O)O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2O6S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721392-96-7 |

Source

|

| Record name | Firibastat, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721392967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FIRIBASTAT, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD5EII1F9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。